molecular formula C11H8N4O4S B11538691 (2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine

(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine

Cat. No.: B11538691
M. Wt: 292.27 g/mol
InChI Key: OPJZAPNXNYJGPX-KPKJPENVSA-N
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Description

“(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” is a hydrazone compound with the following structural formula:

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This compound belongs to the class of hydrazones, which are derivatives of hydrazine (N₂H₄) containing a carbonyl group (C=O) adjacent to the hydrazine nitrogen atoms. Hydrazones exhibit diverse properties and have applications in various fields.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing “(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine.” One common method involves the condensation of 4-nitrobenzaldehyde with 5-nitrothiophene-2-carbaldehyde hydrazone. The reaction proceeds under acidic conditions, resulting in the formation of the desired hydrazone.

Industrial Production: While industrial-scale production methods may vary, the laboratory synthesis can be scaled up by optimizing reaction conditions, ensuring high yields, and maintaining purity.

Chemical Reactions Analysis

Reactivity: “(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding oximes or other functional groups.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The hydrazone can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Oximes or nitroso compounds.
  • Reduction: Amino derivatives.
  • Substitution: N-substituted hydrazones.

Scientific Research Applications

Chemistry:

  • As a versatile building block in organic synthesis.
  • Ligand in coordination chemistry.
Biology and Medicine:
  • Potential bioactive properties due to the presence of nitro groups.
  • Investigated for antimicrobial, antitumor, or anti-inflammatory activities.
Industry:
  • Used in dye synthesis and other chemical processes.

Mechanism of Action

The exact mechanism of action for “(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

“(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” shares similarities with other hydrazones, but its unique combination of nitro groups and thiophene substituents sets it apart.

Similar Compounds:
  • Hydrazones derived from other aldehydes or ketones.
  • Nitro-substituted compounds with different scaffolds.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C11H8N4O4S

Molecular Weight

292.27 g/mol

IUPAC Name

4-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]aniline

InChI

InChI=1S/C11H8N4O4S/c16-14(17)9-3-1-8(2-4-9)13-12-7-10-5-6-11(20-10)15(18)19/h1-7,13H/b12-7+

InChI Key

OPJZAPNXNYJGPX-KPKJPENVSA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NN=CC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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